Methyl 3,4,5-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4,5-trimethylbenzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a sulfonate ester derived from 3,4,5-trimethylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4,5-trimethylbenzenesulfonate can be synthesized through the esterification of 3,4,5-trimethylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted benzenesulfonates.
Oxidation Reactions: The major products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 3,4,5-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfonic acid derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of methyl 3,4,5-trimethylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzenesulfonate
- Methyl toluenesulfonate
- Methyl xylenesulfonate
Uniqueness
Methyl 3,4,5-trimethylbenzenesulfonate is unique due to the presence of three methyl groups on the benzene ring, which influences its reactivity and chemical properties. This structural feature distinguishes it from other sulfonate esters and makes it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C10H14O3S |
---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
methyl 3,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-7-5-10(14(11,12)13-4)6-8(2)9(7)3/h5-6H,1-4H3 |
InChI Key |
NOPXKUWSDMORJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)S(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.